Trisodium arsenite

Vue d'ensemble

Description

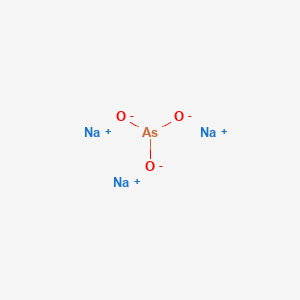

Trisodium arsenite is an inorganic sodium salt composed of sodium cations and arsenate anions in a 3:1 ratio . It is a white or colorless solid that is highly toxic .

Synthesis Analysis

Trisodium arsenite can be synthesized by treating arsenic trioxide with sodium carbonate or sodium hydroxide . In a study, AuNPs of varying sizes were synthesized by combining different concentration ratios of trisodium citrate and HAuCl4 in a controlled manner .Molecular Structure Analysis

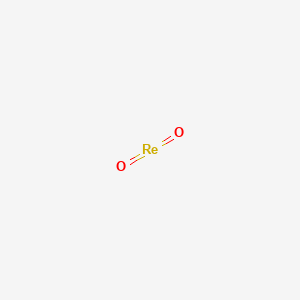

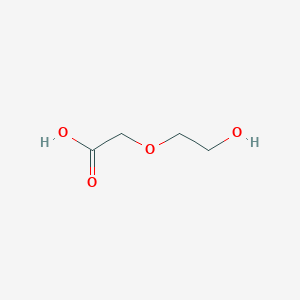

The molecular formula of Trisodium arsenite is AsNa3O3 . The compound consists of the polymer [AsO2]n−n associated with sodium cations, Na+ .Chemical Reactions Analysis

Trisodium arsenite can be used as a reducing agent in organic chemistry. It is able to reduce a trihaloalkane to a dihaloalkane .Physical And Chemical Properties Analysis

Trisodium arsenite has a molecular weight of 191.889 g/mol .Applications De Recherche Scientifique

Trisodium Arsenite and Microbial Resistance : Arsenite (As(III)) is converted into more toxic methylarsenite (MAs(III)) by microbes. A bacterial permease, ArsP, shows resistance to MAs(III) and Rox(III) but not to inorganic As(III) or pentavalent organoarsenicals. This implies a potential role of trisodium arsenite in microbial resistance mechanisms (Chen, Madegowda, Bhattacharjee, & Rosen, 2015).

Mutagenicity and Carcinogenicity : Trisodium arsenite is a strong dose-dependent mutagen, particularly in inducing large deletion mutations. The mutagenic activity relies on reactive oxygen species, linking arsenite's carcinogenicity to its mutagenic potential (Hei, Liu, & Waldren, 1998).

Arsenite-induced Cell Transformation : Arsenite exposure at low concentrations can induce cell transformation in mouse epidermal cells. This transformation requires the activation of Erk but not JNK, shedding light on the molecular pathways affected by arsenite exposure (Huang, Ma, Li, Goranson, & Dong, 1999).

Toxicity Studies : In studies focusing on the relative toxicity of trisodium arsenite and arsenious acid on the house fly, Musca Domestica L., it was found that their toxicities were indistinguishable under certain conditions, indicating a possible similar mode of action (Pearson & Richardson, 1933).

Synthesis of Optically Active Arsonolipids : Trisodium arsenite reacts with glycidol to yield optically active arsonolipids, indicating its utility in synthesizing these compounds. The thermotropic transition characteristics of arsonolipids have potential implications in material science (Serves, Tsivgoulis, Sotiropoulos, Ioannou, & Jain, 1992).

Stimulating Angiogenesis and Tumorigenesis : Low concentrations of trivalent inorganic arsenic (arsenite) can stimulate blood vessel growth and enhance tumor growth, indicating the potential role of arsenite in tumor development and metastasis (Soucy, Ihnat, Kamat, Hess, Post, Klei, Clark, & Barchowsky, 2003).

Impact on Adipogenesis and Mitochondrial Biogenesis : Exposure to arsenite suppresses differentiation of murine brown adipocytes, mitochondrial biogenesis, and thermogenesis, potentially linking arsenite exposure to metabolic disorders (Bae, Jang, Kim, Mahato, Schaecher, Kim, Kim, & Ro, 2019).

Safety And Hazards

Trisodium arsenite is highly toxic . Contact with the substance can yield symptoms such as skin irritation, burns, itching, thickened skin, rash, loss of pigment, poor appetite, a metallic or garlic taste, stomach pain, nausea, vomiting, diarrhea, convulsions, decreased blood pressure, and headache .

Propriétés

IUPAC Name |

trisodium;arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsO3.3Na/c2-1(3)4;;;/q-3;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDHVPHQDPJCHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][As]([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsNa3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161442 | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.889 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisodium arsenite | |

CAS RN |

14060-38-9, 13464-37-4 | |

| Record name | Arsenious acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014060389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium arsenite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)